molecular formula C26H30O7 B190955 Desoxylimonin CAS No. 989-23-1

Desoxylimonin

Cat. No.: B190955
CAS No.: 989-23-1
M. Wt: 454.5 g/mol
InChI Key: QUTATOGBENCRSS-UHFFFAOYSA-N
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Description

Deoxylimonin is a naturally occurring triterpenoid compound found primarily in grapefruit seeds. It is known for its anti-proliferative activities against cancer cells and has shown potential in various medicinal applications . Deoxylimonin is a derivative of limonin, another well-known limonoid, and shares many of its beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

A practical synthetic route for deoxylimonin involves a series of steps to convert limonin into its corresponding amino derivatives. This process typically includes the use of the Mitsunobu reaction to achieve ring closure . The synthetic route consists of five steps and has been successfully applied to produce various deoxylimonin derivatives .

Industrial Production Methods

Industrial production of deoxylimonin is primarily based on extraction from natural sources, such as grapefruit seeds. The compound is then purified and processed for various applications. The extraction process involves solvent extraction followed by chromatographic purification to obtain high-purity deoxylimonin .

Chemical Reactions Analysis

Types of Reactions

Deoxylimonin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amino derivatives of deoxylimonin, which have shown enhanced anti-inflammatory and analgesic activities .

Scientific Research Applications

Mechanism of Action

Deoxylimonin exerts its effects by inhibiting the synthesis of DNA and RNA, which is achieved by blocking bacterial enzymes such as deoxyribonucleases and ribonucleases . This mechanism is particularly effective in cancer cells, leading to their reduced proliferation and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    Limonin: A closely related compound with similar anti-inflammatory and analgesic properties.

    Nomilin: Another limonoid with potential anti-cancer and anti-inflammatory effects.

    Obacunone: Known for its anti-cancer and anti-inflammatory activities.

Uniqueness of Deoxylimonin

Deoxylimonin stands out due to its enhanced solubility and improved pharmacological properties compared to limonin. Its derivatives have shown superior anti-inflammatory and analgesic activities, making it a more potent compound for medicinal applications .

Properties

IUPAC Name

18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATOGBENCRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912999
Record name 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desoxylimonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

989-23-1
Record name Deoxylimonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESOXYLIMONIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

323 - 325 °C
Record name Desoxylimonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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